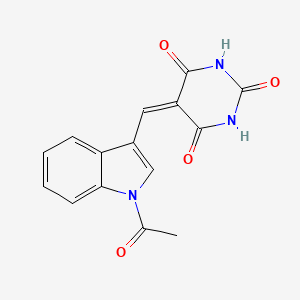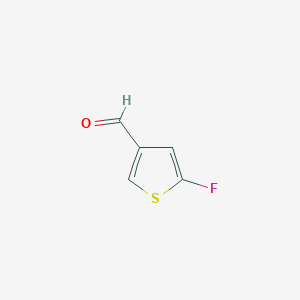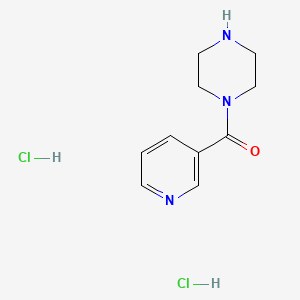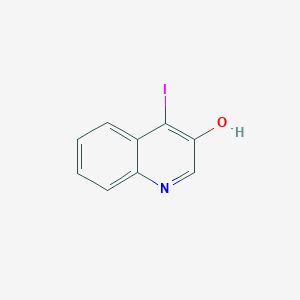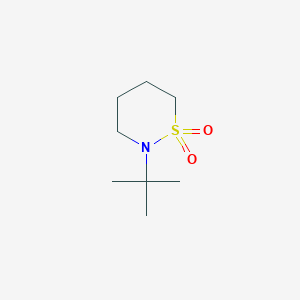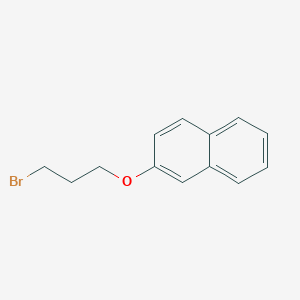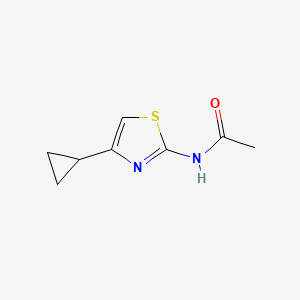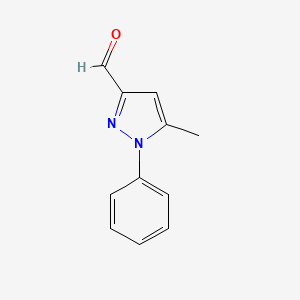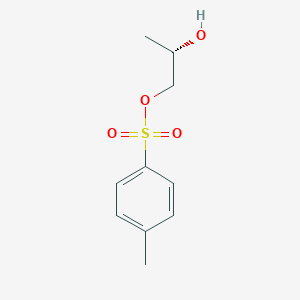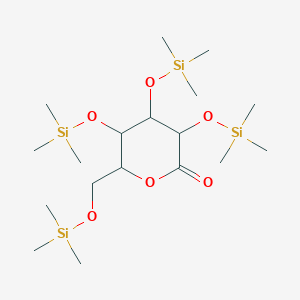
3,4-Dibromofuran-2-carboxaldehyde
概要
説明
“3,4-Dibromofuran-2-carboxaldehyde” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 3-bromotetronamides involves the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines . Aromatic amines were more tolerated than aliphatic and heteroaromatic ones . Another synthesis method involves a one-step process using adapted Vilsmeier conditions .
Chemical Reactions Analysis
The cycloaddition of 3,4-dibromofuran with azo diesters proceeds by a Diels–Alder reaction followed by a novel rearrangement to give 3,5-dibromotetrahydropyridazin-4-ones . Another reaction involves the direct synthesis of 3-bromotetronamides through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines .
科学的研究の応用
Synthesis of Novel Compounds :
- The compound participates in cycloaddition reactions with azo diesters, leading to the formation of 3,5-dibromotetrahydropyridazin-4-ones. This process involves a Diels–Alder reaction followed by a novel rearrangement. The resulting compounds show unique structural features, including restricted rotation about the carbamate functions and the ability to undergo decomposition to form bromohydroxypyridazinium salts under specific conditions (Aitken et al., 2016).
Chemical Reactivity :
- The chemical reactivity of 3,4-Dibromofuran-2-carboxaldehyde has been a subject of interest due to its potential to serve as an intermediate in the synthesis of various biochemically significant compounds. For instance, its reactivity with certain hydrazine derivatives under varying conditions has been explored to synthesize novel compounds with potential biological activity. The ability of such intermediates to engage in diverse chemical reactions makes them valuable in the development of new pharmaceuticals and industrial chemicals (Ibrahim et al., 2012).
Catalytic Processes and Synthesis Techniques :
- This compound has also been acknowledged in discussions regarding catalytic processes and innovative synthesis techniques. It often serves as a crucial component in the synthesis of complex organic molecules and intermediates, demonstrating its versatility and importance in organic chemistry research and industrial applications (Cunha & Costa Oliveira, 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known to react with azo diesters in a novel reaction to produce tetrahydropyridazinones .
Mode of Action
The compound interacts with its targets through a cycloaddition process. Specifically, it undergoes a Diels–Alder reaction with azo diesters, followed by a novel rearrangement to produce 3,5-dibromotetrahydropyridazin-4-ones . This reaction involves the formation of a six-membered ring, which is a common feature in many biochemical reactions.
特性
IUPAC Name |
3,4-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-2-9-4(1-8)5(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFXCFLPWYSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(O1)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298706 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-03-0 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
